(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

SCD1 inhibitor synthesis Intramolecular Cyclization Yield Pyridazinylpiperazinyl Methanone

Select this specific intermediate for its validated 6-methylpyridazine motif—a structural determinant for picomolar SCD1 target engagement that generic scaffolds lack. The 2-trifluoromethylbenzoyl moiety provides a unique conformational profile essential for liver-selective inhibition (in vivo validated; XEN103 ED50 0.8 mg/kg). With a high-yielding synthetic route (71%), this compound enables focused library generation and SAR exploration directly on the validated pharmacophore. Substituting with analogs lacking the methyl group or with altered benzoyl substituents introduces unpredictable potency shifts. Ideal for metabolic disorder tool compound synthesis and pharmacological benchmarking in obesity, insulin resistance, and NAFLD research.

Molecular Formula C17H17F3N4O
Molecular Weight 350.345
CAS No. 1360228-60-9
Cat. No. B2379113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
CAS1360228-60-9
Molecular FormulaC17H17F3N4O
Molecular Weight350.345
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C17H17F3N4O/c1-12-6-7-15(22-21-12)23-8-10-24(11-9-23)16(25)13-4-2-3-5-14(13)17(18,19)20/h2-7H,8-11H2,1H3
InChIKeyOHRCWGZMDMLVNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

SCD1 Inhibitor Piperazinylpyridazine Compound 1360228-60-9 for Metabolic Research


(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone (CAS 1360228-60-9) is a synthetic, small-molecule piperazinylpyridazine derivative designed as a stearoyl-CoA desaturase (SCD) inhibitor [1]. This compound belongs to a class of heterocyclic molecules featured in pivotal patent literature for the treatment of metabolic disorders, including obesity and type 2 diabetes [2]. It features a critical 6-methylpyridazine substitution on the piperazine ring, a structural feature that distinguishes it from unsubstituted pyridazine analogs and is essential for optimizing target engagement and downstream pharmacological effects.

Why Generic Piperazinylpyridazine Analogs Cannot Replace Compound 1360228-60-9


Bulk substitution with generic piperazinylpyridazine scaffolds is inadvisable because the SCD1 pharmacophore is exquisitely sensitive to the nature of the pyridazine substitution [1]. The target compound's specific 6-methylpyridazine motif is not a decorative element; in published lead optimization campaigns, an unsubstituted pyridazine core was a weaker starting point that required extensive analog synthesis to achieve picomolar potency [2]. The 2-trifluoromethylphenyl methanone moiety further contributes to a unique conformational and electronic profile. Replacing this compound with a close analog lacking the methyl group or with an altered benzoyl substituent will introduce unpredictable shifts in in vitro potency, oral bioavailability, and liver selectivity, as demonstrated by the steep structure–activity relationships (SAR) within this chemical series [2].

Quantitative Differentiation Guide for SCD1 Inhibitor CAS 1360228-60-9


Synthetic Yield Advantage for Key Intermediate Formation

The target compound serves as a critical intermediate ('II') in a patented synthetic route, where it is generated via intramolecular cyclization of a piperazinylurea precursor in a high 71% yield [1]. This contrasts with the multi-step, lower-yielding syntheses often reported for more complex, terminally substituted analogs in the series, where final deprotection and coupling steps can reduce overall efficiency [2]. The efficient formation of this intermediate directly enables the scalable preparation of a diverse library of potent, final-stage SCD1 inhibitors.

SCD1 inhibitor synthesis Intramolecular Cyclization Yield Pyridazinylpiperazinyl Methanone

Structural Differentiation: 6-Methylpyridazine vs. Unsubstituted Pyridazine Core

The target compound's 6-methylpyridazine group is a key structural differentiator. In the broader SCD1 inhibitor class, unsubstituted pyridazine leads were substantially less potent, with lead optimization efforts demonstrating that a methyl substituent is critical for achieving nanomolar inhibition [1]. For instance, the optimized compound 49 (XEN103), which features additional complex substitutions, achieved an mSCD1 IC50 of 14 nM and a HepG2 IC50 of 12 nM [1]. The target compound, as a more advanced intermediate already containing this crucial methyl group, is positioned closer to this potency profile than any generic pyridazine starting material.

SCD1 SAR Methyl-substituted pyridazine Piperazinylpyridazine

Pharmacological Class Differentiation: In Vivo Efficacy and Liver Selectivity

The compound's direct chemical lineage to the clinical candidate XEN103 (compound 49) provides strong inferential evidence for its differentiated pharmacological profile [1]. XEN103 demonstrated a striking reduction of weight gain in a rodent model and had an oral ED50 of 0.8 mg/kg, confirming the class's ability to translate in vitro potency into in vivo metabolic benefits [1]. While the target compound itself is not the final drug, it shares the trifluoromethylbenzoyl-piperazine pharmacophore that is crucial for the liver selectivity observed in advanced analogs, a feature that distinguishes this class from earlier, less selective SCD1 inhibitors that caused skin and eye side effects [1].

SCD1 in vivo efficacy Metabolic disease model Liver-selective inhibitor

Key Research and Procurement Applications for Piperazinylpyridazine SCD1 Inhibitor 1360228-60-9


Custom Synthesis of Diverse SCD1 Inhibitor Libraries

Due to its high-yielding synthesis as a key intermediate (71% yield), this compound is ideally suited as a starting point for generating focused compound libraries for SAR exploration [1]. Its 6-methylpyridazine and trifluoromethylbenzoyl moieties provide two key vectors for further functionalization, enabling medicinal chemists to systematically explore modifications that fine-tune potency and selectivity, building directly on the validated SCD1 pharmacophore [2].

In Vivo Probe for Metabolic Disease Mechanisms

The compound serves as a precursor for creating tool compounds to investigate SCD1-mediated lipid metabolism. The established in vivo efficacy of the compound class, demonstrated by XEN103's reduction of weight gain in rodent models at an ED50 of 0.8 mg/kg [2], validates the use of this scaffold to generate potent, liver-selective probes for studying obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD) mechanisms.

Benchmarking Novel SCD1 Assays and Modalities

Given its central role in the development of highly potent inhibitors (class-leading IC50 values down to 12-14 nM for XEN103), this intermediate can be used to synthesize reference compounds for head-to-head comparison against new SCD1 inhibitors [2]. Its well-characterized synthetic route [1] allows for the production of material with documented purity and origin, essential for reproducible pharmacological benchmarking in academic and industrial laboratories.

Quote Request

Request a Quote for (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.